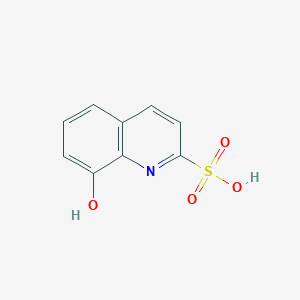
8-Hydroxyquinoline-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxyquinoline-2-sulfonic acid (8-HQS) is a chemical compound that is widely used in scientific research due to its unique properties. It is a sulfonated derivative of 8-hydroxyquinoline, which is a heterocyclic organic compound. 8-HQS is commonly used as a chelating agent, which means it can bind to metal ions and form stable complexes. This property makes it useful in a variety of applications, including analytical chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of 8-Hydroxyquinoline-2-sulfonic acid is related to its ability to chelate metal ions. When 8-Hydroxyquinoline-2-sulfonic acid binds to a metal ion, it forms a stable complex that is resistant to degradation. This property makes it useful in a variety of applications, including the detection and quantification of metal ions in solution.
Biochemical and Physiological Effects
8-Hydroxyquinoline-2-sulfonic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which means it can protect cells from oxidative damage. Additionally, it has been shown to have antimicrobial properties, which means it can inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 8-Hydroxyquinoline-2-sulfonic acid in lab experiments is its ability to chelate metal ions. This property makes it useful in a variety of applications, including the determination of metal ions in solution and the synthesis of metal-containing compounds. However, one limitation of using 8-Hydroxyquinoline-2-sulfonic acid is its potential toxicity. It has been shown to be toxic to certain cell types, which means it must be used with caution in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 8-Hydroxyquinoline-2-sulfonic acid in scientific research. One potential application is in the development of new materials. 8-Hydroxyquinoline-2-sulfonic acid has been shown to be useful in the synthesis of metal-containing polymers, which could have a variety of applications in materials science. Additionally, 8-Hydroxyquinoline-2-sulfonic acid could be used in the development of new drugs. Its antioxidant and antimicrobial properties make it a promising candidate for the development of new therapeutic agents. Finally, 8-Hydroxyquinoline-2-sulfonic acid could be used in the development of new analytical techniques. Its ability to chelate metal ions could be used to develop new methods for the detection and quantification of metal ions in solution.
Synthesemethoden
The synthesis of 8-Hydroxyquinoline-2-sulfonic acid can be achieved through several methods. One common method involves the sulfonation of 8-hydroxyquinoline using concentrated sulfuric acid. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
8-Hydroxyquinoline-2-sulfonic acid has been widely used in scientific research due to its unique properties. One of its primary applications is in the field of analytical chemistry. It is commonly used as a reagent for the determination of metal ions in solution. This is due to its ability to form stable complexes with metal ions, which can be easily detected and quantified using various analytical techniques.
Eigenschaften
Produktname |
8-Hydroxyquinoline-2-sulfonic acid |
|---|---|
Molekularformel |
C9H7NO4S |
Molekulargewicht |
225.22 g/mol |
IUPAC-Name |
8-hydroxyquinoline-2-sulfonic acid |
InChI |
InChI=1S/C9H7NO4S/c11-7-3-1-2-6-4-5-8(10-9(6)7)15(12,13)14/h1-5,11H,(H,12,13,14) |
InChI-Schlüssel |
QLJOSEUOQHDGTQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)S(=O)(=O)O |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261391.png)



![2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B261401.png)
![2-[(2,4-Dichlorobenzyl)amino]-2-(hydroxymethyl)-1,3-propanediol](/img/structure/B261404.png)
![2-[(3,5-Dichloro-2-methoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261405.png)
![N-[2-(allyloxy)-5-chlorobenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B261407.png)
![2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide](/img/structure/B261408.png)
![N-[(2,4-dichlorophenyl)methyl]cyclopentanamine](/img/structure/B261409.png)
![2-[(3-Bromobenzyl)amino]-2-methyl-1-propanol](/img/structure/B261411.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261412.png)

![2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261418.png)